molecular formula C7HBrCl2FN B12845571 3-Bromo-5,6-dichloro-2-fluorobenzonitrile

3-Bromo-5,6-dichloro-2-fluorobenzonitrile

Cat. No.: B12845571
M. Wt: 268.89 g/mol
InChI Key: UEKSYUZPAXTYNE-UHFFFAOYSA-N
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Description

3-Bromo-5,6-dichloro-2-fluorobenzonitrile (C₇HBrCl₂FN) is a halogenated benzonitrile derivative characterized by a benzene ring substituted with bromine (Br), two chlorine (Cl) atoms, fluorine (F), and a nitrile (-CN) group. This compound is of interest in pharmaceutical and agrochemical research due to the electron-withdrawing effects of its substituents, which influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and interactions with biological targets .

Key properties inferred from structural analogs:

  • Molecular weight: ~280–290 g/mol (based on similar halogenated benzonitriles).
  • Reactivity: The nitrile group and halogen substituents make it suitable for nucleophilic substitution or metal-catalyzed coupling reactions.
  • Applications: Potential intermediate in drug synthesis, particularly for kinase inhibitors or antimicrobial agents .

Properties

Molecular Formula

C7HBrCl2FN

Molecular Weight

268.89 g/mol

IUPAC Name

5-bromo-2,3-dichloro-6-fluorobenzonitrile

InChI

InChI=1S/C7HBrCl2FN/c8-4-1-5(9)6(10)3(2-12)7(4)11/h1H

InChI Key

UEKSYUZPAXTYNE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)C#N)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5,6-dichloro-2-fluorobenzonitrile typically involves multi-step organic reactions. One common method starts with the halogenation of a suitable benzonitrile precursor. For instance, starting from 2-fluorobenzonitrile, bromination and chlorination reactions can be carried out sequentially or simultaneously under controlled conditions to introduce the bromine and chlorine atoms at the desired positions on the aromatic ring.

Industrial Production Methods

Industrial production of 3-Bromo-5,6-dichloro-2-fluorobenzonitrile often involves large-scale halogenation processes. These processes are optimized for high yield and purity, using catalysts and specific reaction conditions to ensure the selective introduction of halogens. The reaction conditions typically include the use of solvents like dichloromethane or chloroform, and the reactions are carried out at controlled temperatures to prevent over-halogenation or side reactions.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5,6-dichloro-2-fluorobenzonitrile can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The halogen atoms (bromine, chlorine) on the aromatic ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitrile group can direct the incoming electrophile to specific positions on the ring.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) are commonly used.

    Electrophilic Substitution: Reagents such as sulfuric acid (H2SO4) or aluminum chloride (AlCl3) can be used to facilitate the reaction.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent for converting the nitrile group to an amine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzonitrile, while reduction of the nitrile group will produce the corresponding amine.

Scientific Research Applications

3-Bromo-5,6-dichloro-2-fluorobenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the development of bioactive molecules for studying biological pathways and mechanisms.

    Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 3-Bromo-5,6-dichloro-2-fluorobenzonitrile depends on its specific application. In chemical reactions, the halogen atoms and the nitrile group play crucial roles in determining the reactivity and selectivity of the compound. The nitrile group can act as an electron-withdrawing group, influencing the electron density on the aromatic ring and directing electrophilic substitution reactions.

In biological systems, if the compound or its derivatives are used as bioactive molecules, they may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The exact pathways and targets would depend on the structure-activity relationship (SAR) studies conducted for the specific application.

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Molecular Formula Substituents (Position) Key Features
3-Bromo-5,6-dichloro-2-fluorobenzonitrile C₇HBrCl₂FN Br (3), Cl (5,6), F (2), CN (1) High halogen density; strong electron-withdrawing effects enhance reactivity
5-Bromo-2,3-difluorobenzonitrile C₇H₃BrF₂N Br (5), F (2,3), CN (1) Lower molecular weight; fluorine’s inductive effects dominate
3-Bromobenzonitrile C₇H₄BrN Br (3), CN (1) Simplest analog; lacks Cl and F, leading to reduced steric hindrance
6-Amino-3-bromo-2-fluorobenzonitrile C₇H₄BrFN₂ Br (3), F (2), NH₂ (6), CN (1) Amino group introduces hydrogen bonding potential; altered solubility
5-Bromo-1,3-dichloro-2-fluorobenzene C₆H₂BrCl₂F Br (5), Cl (1,3), F (2) Non-nitrile analog; demonstrates halogen positioning effects on boiling point (234°C)

Physicochemical Properties

  • Solubility: The nitrile group and halogens render 3-bromo-5,6-dichloro-2-fluorobenzonitrile lipophilic, likely less water-soluble than amino-substituted analogs (e.g., 6-amino-3-bromo-2-fluorobenzonitrile) . Fluorine’s electronegativity may marginally improve solubility in polar aprotic solvents compared to chlorine-heavy analogs .
  • Thermal Stability: Halogen density correlates with higher melting/boiling points.

Biological Activity

3-Bromo-5,6-dichloro-2-fluorobenzonitrile is a halogenated aromatic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound's structure, featuring multiple halogen substituents, suggests a unique interaction profile with biological targets, making it a candidate for further research into its pharmacological properties.

Chemical Structure and Properties

The chemical formula for 3-Bromo-5,6-dichloro-2-fluorobenzonitrile is C7H2BrCl2FC_7H_2BrCl_2F. The presence of bromine and chlorine atoms, along with a nitrile group, enhances its reactivity and potential biological activity.

PropertyValue
Molecular Weight232.45 g/mol
Melting PointNot specified
SolubilityVariable in organic solvents
LogP (Partition Coefficient)Not specified

Antimicrobial Activity

Research indicates that compounds similar to 3-Bromo-5,6-dichloro-2-fluorobenzonitrile exhibit significant antimicrobial properties. The halogenated aromatic structure is known to interact with microbial cell membranes, potentially disrupting their integrity.

Case Study : A study on related compounds demonstrated that halogenated benzonitriles showed activity against various bacterial strains, suggesting a potential for developing new antimicrobial agents based on this scaffold .

Anticancer Properties

The anticancer potential of halogenated compounds has been well-documented. The mechanisms often involve the inhibition of specific cancer cell proliferation pathways or the induction of apoptosis.

Research Findings : In vitro studies have shown that similar compounds can inhibit the growth of cancer cell lines by interfering with DNA replication and repair mechanisms. For instance, derivatives of dichlorobenzonitrile have been reported to induce apoptosis in human cancer cells through the activation of caspase pathways .

The biological activity of 3-Bromo-5,6-dichloro-2-fluorobenzonitrile may be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways.
  • Receptor Modulation : It could modulate receptor activity, affecting signaling pathways related to cell growth and survival.
MechanismDescription
Enzyme InhibitionInterference with metabolic enzymes
Receptor ModulationAlteration of receptor-mediated signaling
Apoptosis InductionActivation of apoptotic pathways in cancer cells

Toxicological Profile

While the biological activities are promising, understanding the toxicological profile is crucial. Preliminary toxicity studies on similar compounds indicate potential adverse effects at higher concentrations, necessitating careful dose optimization in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-bromo-5,6-dichloro-2-fluorobenzonitrile, and how can regioselectivity be controlled?

  • Methodology : Begin with a pre-functionalized benzonitrile scaffold. Introduce halogens sequentially via electrophilic aromatic substitution (EAS) or transition metal-catalyzed coupling. For bromination at position 3, use a directing group (e.g., nitrile) to guide substitution. Fluorination at position 2 can be achieved via Balz-Schiemann or halogen-exchange reactions. Chlorination at positions 5 and 6 may require steric/electronic optimization, such as using Lewis acids (AlCl₃) for EAS .
  • Validation : Confirm regiochemistry using ¹H/¹³C NMR and X-ray crystallography. Compare with analogous structures (e.g., 3,5-dichloro-4-fluorobenzonitrile, which shares nitrile-directed substitution patterns) .

Q. How can purity and structural integrity be verified for this compound?

  • Methodology :

  • Purity : Use HPLC (C18 column, acetonitrile/water gradient) or GC-MS to detect impurities >0.5%. Reference purity standards from Kanto Reagents (e.g., >95.0% HLC for similar halogenated benzonitriles) .
  • Structural Confirmation : FT-IR to identify nitrile (C≡N stretch ~2230 cm⁻¹) and halogen vibrations. High-resolution mass spectrometry (HRMS) for exact mass validation .

Advanced Research Questions

Q. How does the electronic nature of substituents influence the stability of 3-bromo-5,6-dichloro-2-fluorobenzonitrile under varying reaction conditions?

  • Methodology :

  • Thermal Stability : Perform thermogravimetric analysis (TGA) under inert atmosphere (N₂/Ar) to assess decomposition thresholds. Compare with analogs like 5-bromo-2,3-difluorobenzonitrile, which may exhibit similar stability due to electron-withdrawing groups .
  • Reactivity in Cross-Couplings : Test Suzuki-Miyaura coupling using Pd catalysts. The bromine at position 3 is likely more reactive than chlorines due to lower bond dissociation energy. Monitor reactivity via ¹⁹F NMR to track fluorine retention .

Q. How can contradictory data on melting points or solubility be resolved?

  • Methodology :

  • Reproducibility : Replicate measurements using differential scanning calorimetry (DSC) for melting points and shake-flask method for solubility (in DMSO, ethanol, etc.).
  • Data Cross-Validation : Compare results with databases like NIST (e.g., IR spectra for nitrile validation) and EPA DSSTox (regulatory data) .
  • Purity Impact : Trace impurities (e.g., residual solvents) can alter properties. Use elemental analysis (CHNS) to confirm stoichiometry .

Q. What strategies optimize the compound’s storage and handling to prevent degradation?

  • Methodology :

  • Storage : Store under inert gas (N₂) at 0–6°C, as recommended for halogen-sensitive analogs (e.g., 2-bromo-6-chlorophenylboronic acid in ).
  • Light Sensitivity : Conduct accelerated stability studies under UV/visible light to assess photodegradation. Use amber vials if degradation is observed .

Contradiction Analysis Framework

  • Scenario : Conflicting reports on solubility in polar solvents.
  • Resolution :
    • Validate solvent purity (e.g., residual water in DMSO affects solubility).
    • Use standardized shake-flask method with controlled temperature.
    • Cross-reference with structurally similar compounds (e.g., 3-bromo-4-fluorobenzonitrile solubility trends) .

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